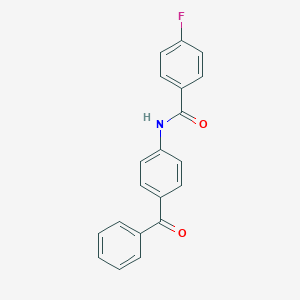

N-(4-benzoylphenyl)-4-fluorobenzamide

説明

N-(4-Benzoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-benzoylphenylamine scaffold. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines, followed by crystallization or chromatographic purification . Key structural features include a rigid aromatic backbone, electron-withdrawing fluorine substituents, and amide linkages that enhance stability and enable interactions with biological targets or metal ions.

特性

分子式 |

C20H14FNO2 |

|---|---|

分子量 |

319.3 g/mol |

IUPAC名 |

N-(4-benzoylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C20H14FNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |

InChIキー |

CDUPCDDFJUNLDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of N-(4-benzoylphenyl)-4-fluorobenzamide are best understood in comparison to analogous benzamide derivatives. Below is a detailed analysis:

Structural Features and Substituent Effects

- N-(Dimethylcarbamothioyl)-4-Fluorobenzamide: This compound replaces the benzoylphenyl group with a dimethylcarbamothioyl moiety. The thiourea (C=S) group introduces soft sulfur donor atoms, enhancing metal-binding capabilities compared to the harder O/N donors in the target compound. IR spectra confirm C=S stretching at 1247–1255 cm⁻¹, absent in non-thiourea analogs .

- Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide): Substitution of the benzoylphenyl group with a chloropyridinyl ring alters electronic properties.

- Z-4a (N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide) : Incorporation of a fused oxazole-isobenzofuran ring system adds steric bulk, reducing conformational flexibility but increasing thermal stability (m.p. 183–249°C) .

Electrochemical and Coordination Properties

- Metal Complexation : N-(4-Benzoylphenyl)-4-fluorobenzamide’s amide and ketone groups enable coordination with transition metals. For example, Ni(II) complexes of similar ligands exhibit irreversible oxidation peaks at +1.38 V (vs. Ag/AgCl), suggesting redox activity relevant to catalysis or electroanalysis .

- Comparison with Thiourea Derivatives : Ligands like N-(dimethylcarbamothioyl)-4-fluorobenzamide form more stable complexes with soft metals (e.g., Cu(II)) due to sulfur’s higher polarizability, whereas the target compound may favor harder acids like Fe(III) or Al(III) .

Spectral and Physical Properties

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with other 4-fluorobenzamides, while tautomeric forms (e.g., thione vs. thiol) in thiourea derivatives shift absorption bands (~1247–1255 cm⁻¹ for C=S) .

- Melting Points : Bulky substituents increase melting points; e.g., Z-4a (183–249°C) vs. N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。